N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide
説明
特性
IUPAC Name |
N-(3-cyclohexylsulfanylpropyl)-1-propylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O3S2/c1-2-14-25(22,23)20-12-6-8-16(15-20)18(21)19-11-7-13-24-17-9-4-3-5-10-17/h16-17H,2-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYUAQZMGFMMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a substituted piperidine derivative that has garnered attention for its potential biological activities, particularly as an orexin type 2 receptor agonist. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₇H₂₉N₃O₂S₂
- Molecular Weight : 357.56 g/mol
Structural Features
- Piperidine Ring : Central to the compound's structure, contributing to its pharmacological properties.
- Cyclohexylthio Group : Enhances lipophilicity and receptor binding affinity.
- Propylsulfonyl Moiety : Implicated in the modulation of biological activity through interactions with various receptors.
Orexin Receptor Agonism
Research indicates that this compound acts as an orexin type 2 receptor (OX2R) agonist , which is significant for its role in regulating sleep-wake cycles and energy homeostasis. The orexin system has been implicated in various physiological processes, including:
- Regulation of Appetite
- Sleep Regulation
- Stress Response
The activation of the OX2R by this compound leads to increased neuronal excitability and neurotransmitter release, contributing to its potential therapeutic effects in conditions such as narcolepsy and obesity.
Case Studies
- Study on Sleep Disorders :
- Appetite Regulation :
Comparative Biological Activity
A comparison of the biological activities of similar compounds can provide insights into the efficacy of N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide. The following table summarizes key findings from related studies:
Pharmacokinetics
Understanding the pharmacokinetics of N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High volume of distribution due to lipophilic nature.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly excreted through urine.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues
N-[3-(azetidin-1-yl)propyl]-1-(4-fluorobenzoyl)piperidine-3-carboxamide TFA salt (12)
- Key Differences : Replaces the cyclohexylthio and propylsulfonyl groups with a 4-fluorobenzoyl moiety and azetidine-propyl chain.
- Synthetic Yield : ~70–90% via HATU-mediated coupling .
- Implications : The fluorobenzoyl group may enhance aromatic interactions with receptors, while the azetidine-propyl chain could improve solubility.
Sigma Receptor Ligands (e.g., SKF-10,047, (+)-3-PPP) Key Differences: SKF-10,047 (σ receptor agonist) lacks the sulfonyl and carboxamide groups but shares piperidine/aryl motifs. (+)-3-PPP binds to σ₁ receptors with high affinity (Kd = 10 nM) .
Pharmacological Analogues
Dextromethorphan (DM)
- Binding Sites : High-affinity DM1/σ₁ sites (Kd = 20 nM) and μ/κ opioid receptors.
- Comparison : The target compound’s sulfonyl group may reduce μ/κ affinity compared to DM but enhance σ₁ selectivity .
Buprenorphine (Partial μ Agonist) Activity: Suppresses and precipitates abstinence in morphine-dependent models. Structural Contrast: The target compound lacks the thebaine-derived scaffold, suggesting divergent mechanisms .
Data Tables
Table 2: Receptor Binding and Activity
Research Findings and Implications
- Synthetic Feasibility : Analogous piperidine-carboxamides (e.g., compound 12) are synthesized via HATU-mediated coupling with >70% yields, suggesting scalable routes for the target compound .
- Receptor Interactions : The cyclohexylthio group may enhance σ₁ binding compared to fluorobenzoyl analogs, as sulfur atoms participate in hydrophobic interactions .
- Allosteric Potential: Similar to DM, the sulfonyl group could enable ropizine-mediated modulation of σ₁ sites, offering therapeutic avenues in CNS disorders .
Q & A
Q. What are the recommended synthetic pathways for N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide, and how is structural confirmation achieved?
Methodological Answer: Synthesis of this compound likely involves multi-step organic reactions, such as:
- Thioether linkage formation : Reacting cyclohexylthiol with a halogenated propyl intermediate (e.g., 3-chloropropanol) under basic conditions to form the 3-(cyclohexylthio)propyl moiety .
- Sulfonylation : Introducing the propylsulfonyl group to the piperidine nitrogen using propylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Carboxamide coupling : Utilizing carbodiimide reagents (e.g., EDC/HOBt) to conjugate the propylsulfonyl-piperidine fragment with the thioether-containing propylamine .
Structural confirmation requires:
Q. How do solubility and stability profiles of this compound vary under physiological and storage conditions?
Methodological Answer:
- Solubility screening : Test in buffers (pH 1–10), DMSO, and aqueous-organic mixtures (e.g., acetonitrile/water). Polar sulfonyl and carboxamide groups suggest moderate aqueous solubility, but lipophilic cyclohexylthio may require co-solvents like DMSO for in vitro assays .
- Stability studies :
- Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Hydrolytic stability : Incubate in simulated gastric/intestinal fluids (pH 1.2–6.8) and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials at –20°C to prevent thioether oxidation or sulfonyl group hydrolysis .
Advanced Research Questions
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound for target engagement?
Methodological Answer:
- Analog synthesis : Modify substituents systematically (e.g., replace cyclohexylthio with smaller alkylthio groups, vary sulfonyl chain length) to assess impact on potency .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to putative targets (e.g., enzymes with sulfonamide-binding pockets) .
- Biological assays :
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay optimization :
- Orthogonal validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
